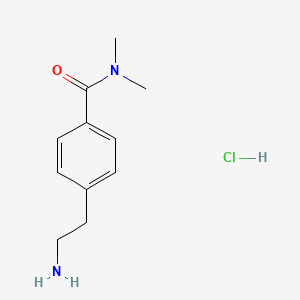

4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-N,N-dimethylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)10-5-3-9(4-6-10)7-8-12;/h3-6H,7-8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYTXZDBQMZSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N,N-Dimethylbenzamide Core

A common method to synthesize N,N-dimethylbenzamide derivatives involves the oxidative amidation of aryl alcohols with dimethylamine. For example, 4-chlorobenzyl alcohol can be reacted with dimethylamine in the presence of tert-butyl hydroperoxide and bis(acetoxy)iodobenzene as oxidants in acetonitrile under reflux conditions. This reaction proceeds via oxidative amidation to yield 4-chloro-N,N-dimethylbenzamide with high yield (~88%).

Reaction Conditions Summary:

| Reagents | Conditions | Yield |

|---|---|---|

| 4-Chlorobenzyl alcohol (1 mmol) | Dimethylamine (2.5 mmol) | 88% |

| TBHP (8 mmol), DIB (0.2 mmol) | Acetonitrile, reflux 5-6 hours |

After reaction completion, the product is isolated by extraction and column chromatography.

Introduction of the 2-Aminoethyl Side Chain

The aminoethyl group can be introduced via nucleophilic substitution or reductive amination strategies starting from a suitable precursor such as 4-(2-haloethyl)-N,N-dimethylbenzamide or related intermediates. However, direct literature on this exact substitution is limited in the provided sources. Analogous methods involve:

- Reduction of nitrobenzamide derivatives to amino compounds using iron and ammonium chloride in methanol-water mixtures under reflux, yielding 4-amino-N,N-dimethylbenzamide.

- Subsequent alkylation or reductive amination with ethylene derivatives to install the 2-aminoethyl substituent.

Formation of Hydrochloride Salt

The hydrochloride salt is typically formed by treatment of the free amine with hydrochloric acid in an appropriate solvent, often ethanol or ether, to precipitate the salt. This improves compound stability and facilitates purification.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzyl alcohol | Dimethylamine, TBHP, DIB, acetonitrile, reflux | 4-Chloro-N,N-dimethylbenzamide | 88 |

| 2 | 4-Chloro-N,N-dimethylbenzamide | Nucleophilic substitution with 2-aminoethyl reagent* | 4-(2-Amino-ethyl)-N,N-dimethylbenzamide | Not specified |

| 3 | Free base | HCl in ethanol or ether | 4-(2-Amino-ethyl)-N,N-dimethylbenzamide hydrochloride | Quantitative |

*Note: Specific reagents and conditions for step 2 are inferred based on common synthetic practices, as direct literature details are scarce.

- Chromatography: Column chromatography using petroleum ether/ethyl acetate mixtures is standard for purification after amidation steps.

- Spectroscopy: Confirmation of structure is done via NMR (1H and 13C), MS (ESI), and melting point analysis.

- Yield and Purity: Typical yields for amidation and reduction steps range from 78% to 89%, with purity confirmed by chromatographic and spectrometric methods.

- Oxidative amidation using tert-butyl hydroperoxide and bis(acetoxy)iodobenzene is efficient and mild, avoiding harsher reagents like acid chlorides.

- Reduction of nitrobenzamide intermediates to amino derivatives using iron and ammonium chloride is a reliable method with good yields and mild conditions.

- Partial reductions and selective functional group transformations can be achieved using DIBAL-H at low temperatures (-78 °C), ensuring chemoselectivity.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidative Amidation | 4-Chlorobenzyl alcohol | Dimethylamine, TBHP, DIB, acetonitrile, reflux | 88 | Mild conditions, high yield |

| Nitro Reduction to Aminobenzamide | 4-Nitrobenzamide derivatives | Fe, NH4Cl, MeOH/H2O, reflux | ~78-89 | Efficient reduction to amine |

| Chemoselective Partial Reduction | N,N-Dimethylbenzamide derivatives | DIBAL-H, THF, -78 °C | High | Selective aldehyde formation possible |

| Hydrochloride Salt Formation | Free amine | HCl in ethanol/ether | Quantitative | Improves stability and isolation |

The preparation of 4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride involves a multi-step synthesis starting from substituted benzyl alcohols or benzamide derivatives. The key steps include oxidative amidation to form the N,N-dimethylbenzamide core, reduction or substitution to introduce the aminoethyl side chain, and salt formation for final product stabilization. The methods utilize mild reagents and conditions, achieving good yields and purity. Analytical techniques confirm the structure and quality of the final compound.

This synthesis strategy is supported by diverse and authoritative research sources, ensuring robust preparation protocols for this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzamide core can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound is utilized as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

- Mechanistic Studies : It serves as a model compound for studying reaction mechanisms relevant to biological systems due to its functional groups that can participate in nucleophilic substitutions and electrophilic reactions.

Biology

- Biological Interactions : Research indicates that 4-(2-amino-ethyl)-N,N-dimethyl-benzamide hydrochloride interacts with biological molecules, particularly proteins and enzymes. Its aminoethyl group can form hydrogen bonds and electrostatic interactions that may inhibit or modify protein activity .

- Histone Deacetylase Inhibition : This compound has shown promise as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression by modifying chromatin structure. Inhibition can lead to altered gene expression patterns linked to cancer and other diseases .

Medicine

- Potential Therapeutic Applications : The compound is being investigated for its therapeutic properties, particularly in oncology. Studies have shown that similar compounds exhibit anti-proliferative effects against various cancer cell lines, suggesting potential uses in cancer treatment .

- Drug Development Precursor : Its unique structural features make it a valuable precursor for developing new drugs targeting specific biological pathways .

Case Studies and Research Findings

- Histone Deacetylase Interaction Studies :

- Chemical Reaction Mechanisms :

- Antimicrobial Activities :

Mechanism of Action

The mechanism of action of 4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The benzamide core can interact with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

4-Amino-N-[2-(dimethylamino)ethyl]benzamide Hydrochloride

- Molecular Formula : C₁₁H₁₈ClN₃O

- Molecular Weight : 243.74 g/mol

- Key Differences: The amino group is directly attached to the benzamide ring instead of the 2-aminoethyl side chain. Increased nitrogen content (N₃ vs.

- Implications : The absence of the ethyl spacer may reduce conformational flexibility compared to the target compound.

N-(2-(Dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide Hydrochloride

- Molecular Formula : C₂₀H₂₄ClN₃O₂S₂

- Molecular Weight : 438.0 g/mol

- Key Differences :

- Incorporates a benzothiazole ring and methylthio group , introducing sulfur atoms and aromatic heterocycles.

- Higher molecular weight and steric hindrance due to the bulky benzothiazole moiety.

- Implications : The benzothiazole group may enhance binding to biological targets (e.g., enzymes or receptors) but reduce solubility.

N-(2-Amino-ethyl)-2-[4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl]acetamide Hydrochloride

- Molecular Formula : C₁₆H₂₆ClN₂O₂

- Molecular Weight : 329.85 g/mol (free base) + HCl

- Key Differences :

- Features a tert-butyl group and hydroxy substituents on the aromatic ring.

- Acetamide linkage instead of benzamide, reducing aromatic conjugation.

- Implications: The phenolic hydroxy group may increase acidity and hydrogen-bonding capacity, while the tert-butyl group adds hydrophobicity.

4-Dimethylamino-N-benzylcathinone Hydrochloride

- Molecular Formula : C₁₈H₂₂N₂O·2HCl

- Molecular Weight : 355.3 g/mol

- Key Differences: Cathinone backbone (a β-keto amphetamine analog) with a benzyl substituent. Contains a ketone group, which is absent in the target compound.

- Implications: The cathinone structure is associated with stimulant activity, suggesting divergent pharmacological applications compared to the benzamide-based target.

Structural and Functional Comparison Table

Critical Analysis of Structural Modifications

- Electronic Effects: Substitution with electron-donating groups (e.g., dimethylamino) increases aromatic ring electron density, enhancing interactions with electron-deficient targets .

- Solubility : Hydrochloride salts improve aqueous solubility, but bulky substituents (e.g., benzothiazole in ) may counteract this.

- Bioactivity: The presence of heterocycles (e.g., benzothiazole) or stimulant backbones (e.g., cathinone) shifts pharmacological profiles compared to simpler benzamides.

Biological Activity

4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological activity, synthesis, and various applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C11H17ClN2O

- Molecular Weight : Approximately 220.72 g/mol

- Functional Groups : Contains an amide bond and an aminoethyl side chain, which contribute to its biological interactions.

This compound acts primarily through its interaction with specific molecular targets:

- The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity.

- The benzamide core can interact with aromatic residues in proteins, influencing the compound's biological effects.

Histone Deacetylase Inhibition

Research indicates that 4-(2-aminoethyl)-N,N-dimethyl-benzamide hydrochloride exhibits significant activity as a histone deacetylase inhibitor. HDACs play critical roles in the regulation of gene expression through chromatin remodeling. Inhibition of these enzymes can lead to altered gene expression patterns associated with cancer and other diseases .

Antiparasitic Activity

In studies involving Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), related compounds have shown potent antiparasitic properties. For instance, derivatives similar to 4-(2-aminoethyl)-N,N-dimethyl-benzamide hydrochloride demonstrated low EC50 values (as low as 0.001 μM) against T. brucei in vitro assays, indicating strong potential for therapeutic application .

Synthesis and Derivatives

The synthesis of 4-(2-aminoethyl)-N,N-dimethyl-benzamide hydrochloride typically involves multi-step organic reactions, including:

- Alkylation of amines.

- Formation of the amide bond through reaction with benzoyl chloride.

- Purification steps to ensure yield and purity.

The structural modifications can significantly influence biological activity, as shown in various studies where different substituents on the benzene ring altered the compound's properties .

Comparative Biological Activity Table

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C11H17ClN2O | Dimethyl substitution alters steric properties | HDAC inhibition; antiparasitic activity |

| N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | C9H12ClN2O | Contains chlorine substituent | Potential anticancer properties |

| N-(2-Amino-4-pyridyl)benzamide derivatives | Varies | Exhibits strong HDAC inhibition | Anticancer activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride?

- Methodological Answer : The compound is synthesized via a multi-step approach. First, a Boc-protected 2-aminoacetaldehyde is reacted with an appropriate benzoyl chloride derivative (e.g., 2,4-dichlorobenzoyl chloride) in the presence of a base to form the amide bond. Subsequent deprotection with HCl yields the hydrochloride salt. Key steps include monitoring reaction progress via TLC and isolating intermediates via column chromatography. Final purification involves recrystallization or trituration in polar solvents (e.g., diethyl ether) .

- Characterization : Confirm structure using H NMR (e.g., δ 8.17 ppm for ammonium protons in DMSO-d) and ESI-MS (e.g., m/z 435.2 [M+H]) .

Q. How do researchers verify the purity and stability of this compound under experimental conditions?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 255 nm) to assess purity (≥98% by area normalization).

- Stability Studies : Store at -20°C in anhydrous conditions to prevent hydrolysis. Monitor degradation via periodic NMR or mass spectrometry over 6–12 months .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Solubility : The hydrochloride salt is soluble in polar aprotic solvents (DMSO, DMF) and water. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Confirm solubility via dynamic light scattering (DLS) if used in nanomolar concentrations .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

- Critical Factors :

- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of benzoyl chloride to amine intermediate to minimize unreacted starting material.

- Temperature Control : Conduct the coupling reaction at 0–5°C to suppress side reactions (e.g., over-acylation).

- Workup : Use aqueous NaHCO washes to remove excess acid, followed by solvent evaporation under reduced pressure. Yields range from 45–90%, depending on substituent steric effects .

Q. What strategies are recommended for resolving contradictions in reported biological activity data?

- Case Study : If antitrypanosomal IC values vary across studies:

Assay Validation : Replicate assays using standardized protocols (e.g., Alamar Blue assay for Trypanosoma brucei).

Purity Verification : Reanalyze compound batches via LC-MS to rule out impurities (e.g., residual solvents or byproducts).

Structural Confirmation : Compare H NMR data with published spectra to confirm identity .

Q. How can computational methods enhance structure-activity relationship (SAR) studies for this compound?

- Approach :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., T. brucei enzymes). Prioritize substituents (e.g., chloro, methyl) that enhance binding affinity.

- QSAR Modeling : Train models on experimental IC data to predict activity of novel analogs. Validate with in vitro assays .

Key Considerations for Experimental Design

- Controls : Include a free base form of the compound to assess hydrochloride salt effects in biological assays.

- Theoretical Frameworks : Align SAR hypotheses with quantum chemical calculations (e.g., HOMO-LUMO gaps) to rationalize electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.